

# SGLT2 Inhibitors and Cardiovascular Outcomes: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the cardiovascular benefits of SGLT2 inhibitors, supported by pooled data from major clinical trials.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as glucose-lowering therapies for type 2 diabetes, have demonstrated significant cardiovascular benefits, reducing the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure.[1][2][3][4] This guide provides a comparative meta-analysis of their cardiovascular outcomes, drawing on data from landmark clinical trials. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

## Comparative Efficacy: A Meta-Analysis of Cardiovascular Endpoints

Numerous meta-analyses of large, placebo-controlled, phase 3 cardiovascular outcome trials (CVOTs) have consistently shown the benefits of SGLT2 inhibitors in reducing adverse cardiovascular events.[2][3] The data presented below summarizes the pooled effects of this drug class on key cardiovascular endpoints.

### **Quantitative Data Summary**

The following table summarizes the quantitative data from meta-analyses of major SGLT2 inhibitor cardiovascular outcome trials. The data is presented as Hazard Ratios (HR) or Odds





Check Availability & Pricing

Ratios (OR) with 95% Confidence Intervals (CI), reflecting the comparative risk of an event in the SGLT2 inhibitor group versus the placebo group.



| Outcome                                       | Hazard/Odds Ratio (95%<br>CI) | Key Findings                                                                                                                                                                                        |
|-----------------------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Major Adverse Cardiovascular<br>Events (MACE) | HR: 0.91 (0.87–0.96)[3]       | SGLT2 inhibitors demonstrate a significant reduction in the composite outcome of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.                                       |
| Cardiovascular Death                          | HR: 0.86 (0.81–0.92)[3]       | A notable and consistent<br>benefit of SGLT2 inhibitors is<br>the reduction in mortality from<br>cardiovascular causes.[3][5]                                                                       |
| Hospitalization for Heart<br>Failure          | HR: 0.71 (0.67–0.76)[5]       | One of the most robust findings across trials is the substantial reduction in hospitalizations for heart failure, a benefit observed in patients with and without a history of heart failure.[5][6] |
| All-Cause Mortality                           | OR: 0.79 (0.70–0.89)[4][7]    | Treatment with SGLT2 inhibitors is associated with a significant decrease in the risk of death from any cause.[4][7]                                                                                |
| Non-Fatal Myocardial<br>Infarction            | HR: 0.95 (0.87–1.04)[3]       | The effect on non-fatal myocardial infarction is less pronounced and did not reach statistical significance in some meta-analyses.[3]                                                               |
| Non-Fatal Stroke                              | HR: 0.99 (0.91–1.07)[3]       | SGLT2 inhibitors have not shown a significant effect on the risk of non-fatal stroke.[1]                                                                                                            |



Check Availability & Pricing

### **Experimental Protocols of Key Clinical Trials**

The data summarized above is derived from several landmark, multicenter, randomized, double-blind, placebo-controlled trials. The general methodology of these trials is outlined below, with specific details from prominent examples.

### **General Trial Design**

Most SGLT2 inhibitor CVOTs share a common design framework. They are typically large-scale, event-driven trials that randomize patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors to receive either an SGLT2 inhibitor or a placebo, in addition to standard of care.[3][8][9] The primary outcome is usually a composite of major adverse cardiovascular events.[8][10]

### **Key Trial Protocols:**

- EMPA-REG OUTCOME (Empagliflozin): This trial randomized over 7,000 patients with type 2 diabetes and established atherosclerotic cardiovascular disease to receive empagliflozin (10 mg or 25 mg) or placebo.[4][11] The primary outcome was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[7][8] Patients were followed for a median of 3.1 years.[11]
- CANVAS Program (Canagliflozin): This program integrated data from two trials, CANVAS and CANVAS-R, and included over 10,000 patients with type 2 diabetes and high cardiovascular risk.[12][13] Patients were randomized to canagliflozin (100 mg or 300 mg) or placebo.[12][14] The primary outcome was the same MACE composite as EMPA-REG OUTCOME.[13]
- DECLARE-TIMI 58 (Dapagliflozin): This was the largest SGLT2 inhibitor CVOT, enrolling over 17,000 patients with type 2 diabetes who had either established atherosclerotic cardiovascular disease or multiple risk factors.[9][10] It had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.
   [10]
- DAPA-HF (**Dapagliflozin**): This trial focused specifically on patients with heart failure with reduced ejection fraction (HFrEF), including those with and without type 2 diabetes.[1][15]



Over 4,700 patients were randomized to **dapagliflozin** or placebo, with the primary outcome being a composite of worsening heart failure or cardiovascular death.[1][16]

 EMPEROR-Reduced (Empagliflozin): Similar to DAPA-HF, this trial investigated the effects of empagliflozin in over 3,700 patients with HFrEF, regardless of their diabetes status.[2][5][17]
 The primary outcome was also a composite of cardiovascular death or hospitalization for worsening heart failure.[2][5]

# Visualizing the Methodological and Biological Landscape

To better understand the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: Workflow of a systematic review and meta-analysis for cardiovascular outcome trials.





Click to download full resolution via product page

Caption: Proposed signaling pathways for the cardiovascular benefits of SGLT2 inhibitors.

#### **Mechanisms of Cardiovascular Protection**

The cardiovascular benefits of SGLT2 inhibitors are believed to be multifactorial and extend beyond their glucose-lowering effects.[1][2] Several proposed mechanisms contribute to these protective effects:

- Hemodynamic Effects: By promoting natriuresis and osmotic diuresis, SGLT2 inhibitors
  reduce plasma volume, leading to a decrease in both cardiac preload and afterload. This
  reduction in blood pressure and ventricular loading contributes to improved cardiac function.
- Metabolic Effects: SGLT2 inhibitors induce a mild state of ketosis, prompting a metabolic shift in the heart from glucose to more energy-efficient ketone bodies and fatty acids for fuel.



This is thought to improve myocardial energetics and function.

Direct Cellular and Anti-inflammatory Effects: Emerging evidence suggests that SGLT2
inhibitors may have direct effects on the myocardium and vasculature. These include
inhibition of the sodium-hydrogen exchanger (NHE1) in cardiomyocytes, which can reduce
intracellular sodium and calcium overload, and a reduction in oxidative stress and
inflammation.[5]

In conclusion, the collective evidence from numerous meta-analyses of large-scale cardiovascular outcome trials robustly supports the role of SGLT2 inhibitors in improving cardiovascular outcomes, particularly in reducing the risk of cardiovascular death and hospitalization for heart failure. The multifaceted mechanisms of action, encompassing hemodynamic, metabolic, and direct cellular effects, underscore the therapeutic potential of this drug class in the management of cardiovascular disease, both in patients with and without type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor dapagliflozin on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. timi.org [timi.org]
- 4. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EMPEROR-Reduced trial: SGLT2 inhibitors for heart failure get more support PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]



- 8. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farxiga achieved a positive result in the Phase III DECLARE-TIMI 58 trial, a large cardiovascular outcomes trial in 17,000 patients with type-2 diabetes [astrazeneca.com]
- 10. DECLARE-TIMI 58: Latest SGLT2 Cardiovascular Trial Supports Benefits beyond Glucose Control The Medical Xchange [themedicalxchange.com]
- 11. ti.ubc.ca [ti.ubc.ca]
- 12. d-nb.info [d-nb.info]
- 13. INVOKANA The CANVAS Program CANVAS & CANVAS-R [jnjmedicalconnect.com]
- 14. Canagliflozin Cardiovascular Assessment Study American College of Cardiology [acc.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 17. EMPEROR Reduced Trial | PDF [slideshare.net]
- To cite this document: BenchChem. [SGLT2 Inhibitors and Cardiovascular Outcomes: A Comparative Meta-Analysis Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669812#meta-analysis-of-cardiovascular-outcomes-for-sglt2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com